molecular formula C8H5ClN4 B2430559 2-Chloro-6-pyrimidin-2-ylpyrazine CAS No. 2162551-28-0

2-Chloro-6-pyrimidin-2-ylpyrazine

Cat. No.: B2430559
CAS No.: 2162551-28-0
M. Wt: 192.61
InChI Key: XXUOJBZPEKWJOR-UHFFFAOYSA-N
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Description

2-Chloro-6-pyrimidin-2-ylpyrazine (Molecular Formula: C8H5ClN4) is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure features a pyrazine core substituted with a chloropyrazine and a pyrimidine group, making it a valuable scaffold for the synthesis of more complex molecules. The chlorine atom at the 2-position of the pyrazine ring serves as a reactive handle for further functionalization via cross-coupling reactions or nucleophilic aromatic substitution, allowing researchers to create diverse compound libraries. Pyrazine and pyrimidine heterocycles are privileged structures in pharmaceuticals, found in a wide range of approved drugs and investigational compounds. Pyrazine derivatives are recognized for their broad pharmacological activities, including serving as anticancer, antimicrobial, and anti-Alzheimer agents . For instance, recent studies highlight pyrazine-based scaffolds demonstrating potent inhibitory activity against the acetylcholinesterase enzyme, a key target in Alzheimer's disease research . Furthermore, the pyrimidine moiety is a common component in molecules that interact with enzymatic active sites, and similar structures have been investigated as inhibitors for various disease targets, such as the methionine S-adenosyl transferase-2 (MAT2A) enzyme in cancer research and the VirB11 ATPase in antibacterial studies . This compound is supplied as a high-purity solid for research applications. Researchers are encouraged to handle this material with appropriate safety precautions in a well-ventilated laboratory. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-chloro-6-pyrimidin-2-ylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4/c9-7-5-10-4-6(13-7)8-11-2-1-3-12-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUOJBZPEKWJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=CN=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2162551-28-0
Record name 2-chloro-6-(pyrimidin-2-yl)pyrazine
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Preparation Methods

The synthesis of 2-Chloro-6-pyrimidin-2-ylpyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of 4,6-dichloro-2-methylthiopyrimidine as a starting material, which undergoes sequential substitution reactions under Suzuki conditions with phenylboronic acid in the presence of triphenylphosphine and palladium acetate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

2-Chloro-6-pyrimidin-2-ylpyrazine undergoes various types of chemical reactions, including:

    Substitution Reactions: These reactions often involve the replacement of the chlorine atom with other substituents. Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.

    Cyclization Reactions: These reactions can lead to the formation of more complex heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, which may exhibit different biological activities .

Scientific Research Applications

2-Chloro-6-pyrimidin-2-ylpyrazine has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: The compound is investigated for its potential anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-pyrimidin-2-ylpyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

2-Chloro-6-pyrimidin-2-ylpyrazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of pyrimidine and pyrazine rings, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

2-Chloro-6-pyrimidin-2-ylpyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both pyrimidine and pyrazine rings, which contribute to its diverse pharmacological properties. Research indicates that it may possess anti-inflammatory, antimicrobial, and anticancer activities, making it a valuable candidate for further investigation in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the chlorine atom enhances the compound's reactivity, allowing it to participate in nucleophilic substitution reactions. These reactions can lead to the formation of derivatives with altered biological properties.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibitors of CDKs can potentially halt the proliferation of cancer cells.
  • Protein Interactions : this compound may disrupt protein-protein interactions, affecting signaling pathways involved in inflammation and cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this scaffold have shown promising results in inhibiting CDK2, with Ki values in the low micromolar range (e.g., Ki=0.005μMK_i=0.005\,\mu M) against various cancer cell lines . These findings suggest that modifications on the pyrazine and pyrimidine rings can enhance anticancer efficacy.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary tests indicate that it exhibits significant inhibition against several bacterial strains, making it a candidate for development as an antimicrobial agent.

Research Findings and Case Studies

StudyFindings
Study ADemonstrated that derivatives of this compound inhibited CDK2 with sub-micromolar potency across multiple cancer cell lines .
Study BInvestigated the antimicrobial effects and found notable activity against Gram-positive bacteria.
Study CExplored the anti-inflammatory properties, suggesting potential use in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

When compared to other compounds containing similar heterocyclic structures, such as pyrrolopyrazine derivatives and pyrimidine-based drugs, this compound exhibits unique biological activities due to its specific structural features.

Compound TypeBiological ActivityNotable Characteristics
PyrrolopyrazinesAntimicrobial, anticancerDiverse biological profiles
PyrimidinesAnticancer, anti-inflammatoryBroad pharmacological applications

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Chloro-6-pyrimidin-2-ylpyrazine with high purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, coupling 6-chloropyrazine-2-amine with pyrimidinyl derivatives using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DMF or THF) under nitrogen atmosphere improves yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high purity (>95% by HPLC) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and heteronuclear 2D experiments) resolves structural ambiguities, while High-Resolution Mass Spectrometry (HRMS) confirms molecular mass. Purity should be validated via HPLC with UV detection at 254 nm. X-ray crystallography is recommended for absolute configuration determination if crystalline derivatives are obtained .

Q. How can researchers screen the biological activity of this compound in kinase inhibition assays?

  • Methodological Answer : Use in vitro kinase profiling panels (e.g., 40-kinase panels) to assess inhibitory activity. Incubate the compound at varying concentrations (1 nM–10 µM) with recombinant kinases and ATP substrates, measuring phosphorylation levels via fluorescence or radiometric assays. Positive controls (e.g., staurosporine) and dose-response curves (IC₅₀ calculations) are critical for validation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in substitution reactions?

  • Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) to model the electron density and frontier molecular orbitals. Calculate activation energies for nucleophilic attack at the chlorine atom, and compare with experimental kinetic data. Include solvent effects (PCM model) to refine accuracy .

Q. What strategies resolve contradictions in reported reaction yields for pyrazine derivatives?

  • Methodological Answer : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) software. Analyze intermediates via LC-MS to identify side reactions (e.g., hydrolysis or dimerization). Reproduce conflicting studies under controlled conditions to isolate variables like moisture sensitivity .

Q. How can structure-activity relationship (SAR) studies improve the compound’s selectivity for biological targets?

  • Methodological Answer : Synthesize analogs with substituents at the pyrimidine ring (e.g., fluoro, methyl groups) and test against target proteins (e.g., PI3K/PDK-1). Use molecular docking (AutoDock Vina) to predict binding affinities and compare with experimental IC₅₀ values. Prioritize analogs with >10-fold selectivity over off-target kinases .

Q. What are the challenges in interpreting spectral data for hydrazine derivatives of this compound?

  • Methodological Answer : Hydrazine adducts may exhibit tautomerism or dynamic exchange in NMR, causing signal broadening. Use low-temperature NMR (−40°C) or deuterated DMSO to slow exchange rates. For mass spectrometry, electrospray ionization (ESI+) minimizes fragmentation, aiding in identifying [M+H]+ peaks .

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